The molecular formula for 2-fluoro-2-oxo PCE (hydrochloride) is , with a molecular weight of approximately 271.8 g/mol. The structural characteristics include:
2-fluoro-2-oxo PCE (hydrochloride) can undergo various chemical reactions typical of arylcyclohexylamines:
The mechanism of action for 2-fluoro-2-oxo PCE (hydrochloride) is not fully elucidated but is hypothesized to involve interactions with glutamate receptors, particularly the N-methyl-D-aspartate receptor subtype. Similar compounds have been shown to act as antagonists at these receptors, leading to dissociative effects.
The physical and chemical properties of 2-fluoro-2-oxo PCE (hydrochloride) provide essential information for its handling and application:
Relevant data indicates that it does not have harmful effects when handled according to specifications, aligning with safety data sheets provided by manufacturers.
While primarily used as a research chemical, 2-fluoro-2-oxo PCE (hydrochloride) has potential applications in several scientific fields:
The structural core of arylcyclohexylamines comprises three components: an aromatic ring, a cyclohexyl ring, and an amine group. Phencyclidine (PCP), synthesized in 1956, served as the progenitor of this class, featuring an unsubstituted phenyl ring and a piperidine amine group. Ketamine, developed in 1962, introduced a chlorine atom at the ortho-position of the phenyl ring and a methylamine group, reducing psychotomimetic effects while retaining dissociative properties. 2-Fluoro-2-oxo PCE hydrochloride represents a contemporary structural iteration, characterized by three deliberate modifications:
-NCH₂CH₃
) This evolution enhances metabolic stability and alters receptor binding affinity. Fluorine’s high electronegativity and small atomic radius increase the compound’s resistance to oxidative metabolism, while the ethylamine extension augments lipophilicity, potentiating blood-brain barrier permeability [1] [3] [6].
Table 1: Structural Progression of Key Arylcyclohexylamines
Compound | Aryl Substituent | Amine Group | Cyclohexyl Modification |
---|---|---|---|
Phencyclidine (PCP) | None | Piperidine | None |
Ketamine | 2-Chloro | Methylamine | None |
Deschloroketamine | None | Methylamine | 1-Ketone |
2-Oxo-PCE | None | Ethylamine | 1-Ketone |
2-Fluoro-2-oxo PCE | 2-Fluoro | Ethylamine | 1-Ketone |
Halogen placement governs pharmacological behavior in arylcyclohexylamines. 2-Fluoro-2-oxo PCE exemplifies ortho-halogen substitution, contrasting with analogues like 4-fluoro-2-oxo PCE (para-position). The ortho-fluorine atom induces steric strain and electronic effects that distort the phenyl ring’s orientation relative to the cyclohexanone moiety. This distortion modulates NMDA receptor binding:
Mass spectrometry studies reveal distinct fragmentation patterns attributable to ortho-fluorination. α-cleavage at the C1-C2 bond of the cyclohexanone ring predominates, followed by losses of CO or alkyl radicals (e.g., ethyl radical from the amine chain). These patterns differentiate it from non-halogenated or meta/para-substituted isomers [5].
The compound’s naming reflects discordant conventions across chemical, forensic, and regional contexts:
deschloro
), ethylamine substitution (N-ethyl
), and fluorination (2-fluoro
) [9]. These conflicting terms impede database harmonization. PubChem lists the compound as 2-fluoro-2-oxo PCE (hydrochloride) (CID 168323041), whereas analytical vendors like Cayman Chemical use 2-fluoro-2-oxo-PCE (hydrochloride) alongside 2-fluoro NENDCK as synonyms [4] [9].
This compound exemplifies the rapid diversification of ketamine analogues in illicit markets. Key milestones include:
Table 2: Global Emergence Timeline of 2-Fluoro-2-Oxo PCE
Year | Location | Detection Context | Analytical Method |
---|---|---|---|
2022 | Canberra, Australia | Seized "ketamine" sample | GC-MS, NMR |
2022 | Taiwan | Recreational powders | LC-Q-Orbitrap MS/MS |
2023 | Shanghai, China | Multi-component NPS seizure | GC-QTOF/MS |
2023 | Wellington, NZ | Adulterated ketamine products | FT-IR, LC-MS/MS |
Its emergence aligns with "rational drug design" in illicit laboratories: modifying controlled substances (e.g., ketamine) via halogen substitution or alkyl chain extension to evade legal controls while retaining dissociative effects. The compound’s absence from pre-2022 scientific literature underscores the challenge of anticipating novel NPS [5] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: